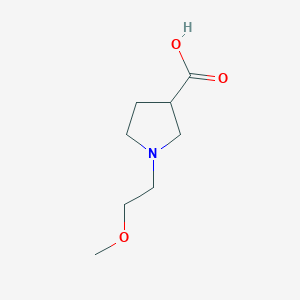
1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene
Übersicht
Beschreibung
“1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene” is a chemical compound with the CAS Number: 1138444-89-9 . It has a molecular weight of 212.57 and its molecular formula is C8H5ClF4 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF4/c1-8(12,13)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.57 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available.Wissenschaftliche Forschungsanwendungen
1. Carbene Chemistry and Pyrolysis
Research on carbene chemistry involving compounds related to 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene, such as trichloro(1,1-difluoroethyl)silane, has shown their utility in generating various chlorofluorosilanes and vinyl fluoride through pyrolysis. This process demonstrates the potential of these compounds in synthetic chemistry, particularly in the formation of intermediate carbenes and their subsequent reactions (Bevan, Haszeldine, Middleton, & Tipping, 1975).
2. Synthesis of NMDA Receptor Antagonists
1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene has been used as a starting material in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists. This showcases its role in developing pharmaceutical compounds that interact with specific neural receptors (Xun & Qing-ping, 2004).
3. Vaporization Enthalpies of Substituted Methylbenzenes
Studies have been conducted on the vaporization enthalpies of various substituted methylbenzenes, including those with chloro- and fluoro- groups. This research is vital in understanding the thermodynamic properties of these compounds, which has implications in material science and chemical engineering (Verevkin et al., 2014).
4. Electrochemical Fluorination
Electrochemical fluorination studies of aromatic compounds closely related to 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene have been performed. These studies provide insights into the mechanisms and efficiencies of fluorination reactions, which are crucial in organic synthesis and industrial processes (Horio et al., 1996).
5. SNAr Reactions and Electronic Effects
Research on the mechanism of aromatic nucleophilic substitution (SNAr) reactions involving compounds like 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene has helped in understanding the interplay of steric and electronic factors in these reactions. This is significant for designing and predicting outcomes in organic synthesis (Onyido & Hirst, 1991).
Eigenschaften
IUPAC Name |
1-chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-5-3-6(9(2,12)13)8(11)4-7(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFIOHQUQASXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206390 | |
| Record name | 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene | |
CAS RN |
1138444-91-3 | |
| Record name | 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)




![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)



